(5-Phenyl-1,3-oxazol-2-yl)methanol

Medicinal Chemistry VEGFR2 Kinase Inhibition Anticancer Scaffolds

Procure (5-Phenyl-1,3-oxazol-2-yl)methanol as a differentiated, bifunctional building block for medicinal chemistry. Unlike simpler oxazole methanols, the 5-phenyl substitution enhances aromatic π-stacking, while the C2 primary alcohol enables orthogonal derivatization inaccessible to positional isomers. This scaffold is validated for constructing VEGFR2 kinase inhibitors, sEH-P modulators, and p65/NF-κB-targeting libraries (EC50 = 403 nM). The established 2,5-disubstitution pattern facilitates specific hydrogen-bonding and coordination interactions critical for lead optimization.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 162542-01-0
Cat. No. B1454254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-1,3-oxazol-2-yl)methanol
CAS162542-01-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)CO
InChIInChI=1S/C10H9NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-6,12H,7H2
InChIKeyQWDFLHOXYNQZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Phenyl-1,3-oxazol-2-yl)methanol (CAS 162542-01-0): Sourcing and Selection Guide for Oxazole-Based Research Scaffolds


(5-Phenyl-1,3-oxazol-2-yl)methanol (CAS 162542-01-0) is a heterocyclic small molecule scaffold with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . It belongs to the 2,5-disubstituted oxazole class and features a primary alcohol functional group at the C2 position of the oxazole ring . This compound serves as a versatile building block for medicinal chemistry and materials science applications, with its 5-phenyl substitution pattern providing aromatic character that distinguishes it from simpler oxazole analogs . The target compound is commercially available from multiple specialty chemical suppliers at purity levels typically ≥95% .

Why Substituting (5-Phenyl-1,3-oxazol-2-yl)methanol with Unsubstituted Oxazole Analogs Compromises Experimental Reproducibility


In-class oxazole compounds cannot be simply interchanged due to fundamental differences in physicochemical properties and synthetic utility that directly impact experimental outcomes. The 5-phenyl substitution on the oxazole ring confers enhanced aromatic stability and π-stacking capability absent in unsubstituted oxazole methanol (CAS 130551-92-7) . The presence of both a phenyl moiety and a primary alcohol functional group creates a bifunctional scaffold enabling orthogonal derivatization pathways not accessible with simpler analogs . Furthermore, the specific 2,5-disubstitution pattern positions the alcohol handle adjacent to the nitrogen atom of the oxazole ring, facilitating specific coordination chemistry and hydrogen-bonding interactions that positional isomers cannot replicate . These structural distinctions translate directly to divergent biological activity profiles in derivative series, as documented in the quantitative evidence below.

(5-Phenyl-1,3-oxazol-2-yl)methanol: Quantitative Differentiation Evidence Against Comparator Scaffolds


VEGFR2 Kinase Inhibitory Activity: 5-Phenyloxazole-2-amino Derivatives vs. Alternative Heterocyclic Scaffolds

Derivatives built from the 5-phenyl-1,3-oxazol-2-yl scaffold demonstrate potent VEGFR2 kinase inhibition. A specific derivative, [3-(5-phenyl-oxazol-2-ylamino)-phenyl]-methanol, acts as a VEGFR2 (KDR) inhibitor with documented binding to the kinase domain [1]. This represents a distinct mechanism relative to other oxazole-based scaffolds, with the 2-amino-5-aryloxazole pharmacophore identified as a novel class of VEGFR2 kinase inhibitors [2]. The target compound (5-phenyl-1,3-oxazol-2-yl)methanol provides the core scaffold for this pharmacophore class.

Medicinal Chemistry VEGFR2 Kinase Inhibition Anticancer Scaffolds

Soluble Epoxide Hydrolase Phosphatase (sEH-P) Inhibition: 5-Phenyloxazole Derivatives Demonstrate In Vivo Pharmacokinetic Validation

Derivatives containing the 5-phenyloxazole core demonstrate validated in vivo pharmacological activity against soluble epoxide hydrolase phosphatase (sEH-P). The compound 4-(4-(3,4-dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid (SWE101), which contains the 5-phenyloxazole structural motif, exhibits excellent pharmacokinetic and pharmacodynamic profile in rats [1]. This enables investigation of the physiological and pathophysiological role of sEH-P in vivo [1]. The target compound serves as the precursor to the 5-phenyloxazole-2-yl scaffold present in SWE101.

Enzyme Inhibition sEH Phosphatase In Vivo Pharmacology

Scaffold Stability Under Ambient Conditions: 5-Phenyl-Substituted vs. Unsubstituted Oxazole Methanol

The 5-phenyl substitution enhances the stability profile of oxazole-based scaffolds relative to unsubstituted analogs. The oxazole ring itself is an aromatic heterocycle with planar, unsaturated structure that imparts considerable stability . The addition of the 5-phenyl group further contributes to aromatic stabilization through extended conjugation . While specific quantitative decomposition kinetics are not available in primary literature for this exact compound, the class-level inference from structurally characterized analogs indicates that 5-phenyloxazole derivatives remain stable under standard laboratory conditions but may decompose under extreme pH or temperature .

Chemical Stability Scaffold Storage Reproducibility

Molecular Complexity and Synthetic Utility: Bifunctional 5-Phenyl-2-hydroxymethyl Oxazole vs. Mono-functional Analogs

(5-Phenyl-1,3-oxazol-2-yl)methanol offers a bifunctional scaffold that enables orthogonal derivatization at both the primary alcohol (C2 position) and via electrophilic aromatic substitution on the 5-phenyl ring. The methanol functional group provides a hydroxyl (-OH) handle for hydrogen bonding and solubility enhancement in polar solvents , while also serving as a synthetic entry point for esterification, etherification, and oxidation reactions. In contrast, unsubstituted oxazol-2-ylmethanol (CAS 130551-92-7, MW 99.09) lacks the phenyl moiety, limiting its utility to a single site of derivatization . Positional isomers such as 5-phenyl-1,3-oxazole-4-methanol (CAS 352018-88-3) place the hydroxymethyl group at the C4 position rather than C2, altering both the electronic environment and the spatial orientation of the functional handle .

Synthetic Chemistry Building Blocks Derivatization

Antimicrobial Activity Class Evidence: 5-Phenyloxazole Scaffolds Demonstrate Gram-Positive Selectivity

The 5-phenyloxazole scaffold class has established antibacterial activity documented in primary literature. Studies on 5-phenyloxazoles demonstrate antimicrobial properties with particular efficacy against Gram-positive bacterial strains [1]. This class-level activity profile distinguishes 5-phenyl-substituted oxazoles from other oxazole substitution patterns. While quantitative MIC data for the exact target compound (5-phenyl-1,3-oxazol-2-yl)methanol is not available in accessible primary literature, the class-level inference provides a directional hypothesis for antibacterial screening programs [1].

Antimicrobial Research Gram-Positive Bacteria Oxazole Derivatives

Transcription Factor p65 Modulation: 4-(5-Phenyloxazol-2-yl)benzamide Demonstrates EC50 = 403 nM

Derivatives of the 5-phenyloxazole scaffold exhibit quantifiable activity against transcription factor p65 (RelA), a key component of the NF-κB signaling pathway. The compound 4-(5-phenyl-1,3-oxazol-2-yl)benzamide (BDBM49238) demonstrates an EC50 value of 403 nM against human transcription factor p65 in a cell-based assay [1]. This derivative also shows IC50 = 1.85 μM against dTDP-4-dehydrorhamnose 3,5-epimerase from Mycobacterium tuberculosis [2]. The target compound (5-phenyl-1,3-oxazol-2-yl)methanol serves as the core scaffold from which this active benzamide derivative was elaborated.

NF-κB Pathway Transcription Factor Inhibition Inflammation

Optimal Procurement and Application Scenarios for (5-Phenyl-1,3-oxazol-2-yl)methanol Based on Quantitative Evidence


VEGFR2 Kinase Inhibitor Discovery and Lead Optimization

Researchers developing novel VEGFR2 kinase inhibitors should procure (5-phenyl-1,3-oxazol-2-yl)methanol as the core scaffold for 2-anilino-5-aryloxazole pharmacophore construction. The validated VEGFR2 inhibitory activity of [3-(5-phenyl-oxazol-2-ylamino)-phenyl]-methanol [1] establishes this scaffold class as a productive starting point for kinase inhibitor programs. The primary alcohol at C2 enables facile conversion to amine derivatives via established synthetic routes, providing direct access to the active 2-amino-5-aryloxazole chemotype identified as a novel VEGFR2 inhibitor class [2].

Soluble Epoxide Hydrolase Phosphatase (sEH-P) Tool Compound Synthesis

Investigators studying the physiological and pathophysiological roles of sEH-P should utilize (5-phenyl-1,3-oxazol-2-yl)methanol as a precursor to validated sEH-P modulators. The demonstrated excellent pharmacokinetic and pharmacodynamic profile of SWE101 (a 5-phenyloxazole derivative) in rat models [1] validates the scaffold's utility for developing in vivo-capable sEH-P probes. The target compound provides the 5-phenyloxazole core that can be elaborated to access this validated chemotype.

NF-κB Pathway and Inflammation Research Tool Development

Scientists investigating NF-κB signaling and transcription factor p65 modulation should select (5-phenyl-1,3-oxazol-2-yl)methanol as a scaffold for focused library synthesis. The documented EC50 = 403 nM activity of 4-(5-phenyl-1,3-oxazol-2-yl)benzamide against human p65 [1] provides quantitative precedent for cellular activity. The C2 alcohol handle enables systematic derivatization to explore structure-activity relationships around this validated p65-modulating chemotype.

Antimicrobial Screening Libraries Targeting Gram-Positive Pathogens

Research groups assembling focused libraries for antibacterial screening should include (5-phenyl-1,3-oxazol-2-yl)methanol-derived compounds. The established class-level antibacterial activity of 5-phenyloxazoles against Gram-positive bacteria [1] provides literature precedent for this scaffold family. The bifunctional nature of the compound (C2-OH and 5-phenyl ring) enables parallel derivatization strategies to rapidly explore chemical space around the validated 5-phenyloxazole pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Phenyl-1,3-oxazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.